molecular formula C24H31NO2 B11041735 4-(2-methoxy-5-methylphenyl)-2',5,7a'-trimethyl-3a',4',5',6',7',7a'-hexahydro-2H-spiro[cyclohex-5-ene-1,3'-indol]-2-one

4-(2-methoxy-5-methylphenyl)-2',5,7a'-trimethyl-3a',4',5',6',7',7a'-hexahydro-2H-spiro[cyclohex-5-ene-1,3'-indol]-2-one

Cat. No.: B11041735
M. Wt: 365.5 g/mol
InChI Key: ZGEKFEQZCLSBIE-UHFFFAOYSA-N
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Description

4-(2-methoxy-5-methylphenyl)-2’,5,7a’-trimethyl-3a’,4’,5’,6’,7’,7a’-hexahydro-2H-spiro[cyclohex-5-ene-1,3’-indol]-2-one is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxy-5-methylphenyl)-2’,5,7a’-trimethyl-3a’,4’,5’,6’,7’,7a’-hexahydro-2H-spiro[cyclohex-5-ene-1,3’-indol]-2-one typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a substituted cyclohexanone, with an indole derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and solvent to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxy-5-methylphenyl)-2’,5,7a’-trimethyl-3a’,4’,5’,6’,7’,7a’-hexahydro-2H-spiro[cyclohex-5-ene-1,3’-indol]-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a corresponding aldehyde, while reduction of the indole moiety can produce an amine derivative .

Mechanism of Action

The mechanism of action of 4-(2-methoxy-5-methylphenyl)-2’,5,7a’-trimethyl-3a’,4’,5’,6’,7’,7a’-hexahydro-2H-spiro[cyclohex-5-ene-1,3’-indol]-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C24H31NO2

Molecular Weight

365.5 g/mol

IUPAC Name

5'-(2-methoxy-5-methylphenyl)-2,4',7a-trimethylspiro[4,5,6,7-tetrahydro-3aH-indole-3,2'-cyclohex-3-ene]-1'-one

InChI

InChI=1S/C24H31NO2/c1-15-9-10-20(27-5)19(12-15)18-13-22(26)24(14-16(18)2)17(3)25-23(4)11-7-6-8-21(23)24/h9-10,12,14,18,21H,6-8,11,13H2,1-5H3

InChI Key

ZGEKFEQZCLSBIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2CC(=O)C3(C=C2C)C4CCCCC4(N=C3C)C

Origin of Product

United States

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